(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide

Endothelin receptor antagonist Structural differentiation Ethenesulfonamide scaffold

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide (CAS 1428381-90-1) is a synthetic arylethenesulfonamide derivative (C15H18F3NO3S, MW 349.4 g/mol) featuring a rigid (E)-styryl sulfonamide core, an N-(2,2,2-trifluoroethyl) substituent, and an N-(oxan-4-yl) (tetrahydropyran-4-yl) group. The compound is supplied as a research-grade small molecule, with verified purity typically ≥95% and structural identity confirmed by 1H NMR, LC-MS, and HPLC.

Molecular Formula C15H18F3NO3S
Molecular Weight 349.4
CAS No. 1428381-90-1
Cat. No. B3405819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide
CAS1428381-90-1
Molecular FormulaC15H18F3NO3S
Molecular Weight349.4
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)S(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H18F3NO3S/c16-15(17,18)12-19(14-6-9-22-10-7-14)23(20,21)11-8-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2/b11-8+
InChIKeySLZZMBFCWMXXQK-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide (CAS 1428381-90-1) – Structural Identity & Core Characteristics


(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide (CAS 1428381-90-1) is a synthetic arylethenesulfonamide derivative (C15H18F3NO3S, MW 349.4 g/mol) featuring a rigid (E)-styryl sulfonamide core, an N-(2,2,2-trifluoroethyl) substituent, and an N-(oxan-4-yl) (tetrahydropyran-4-yl) group . The compound is supplied as a research-grade small molecule, with verified purity typically ≥95% and structural identity confirmed by 1H NMR, LC-MS, and HPLC . It belongs to a broader class of ethenesulfonamide-based endothelin receptor antagonists, though its specific biological activity profile remains largely uncharacterized in the open literature relative to clinical candidates such as bosentan or ambrisentan [1].

Why Generic Substitution Fails for 1428381-90-1: Structural Divergence vs. In-Class Analogs


Ethenesulfonamide endothelin receptor antagonists (e.g., ambrisentan, bosentan) are not interchangeable due to profound structural differences that govern receptor selectivity, oral bioavailability, and metabolic stability [1]. (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide (1428381-90-1) introduces a unique N-(oxan-4-yl) motif in place of the typical pyrimidine/methoxy substituents, combined with an N-(2,2,2-trifluoroethyl) group that is absent in approved endothelin antagonists . These modifications are anticipated to impart distinct physicochemical properties (e.g., lipophilicity, solubility) and potentially altered selectivity profiles; however, quantitative head-to-head pharmacological comparisons are not yet available in the public domain [1].

Quantitative Differentiation Evidence for (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide (1428381-90-1)


Structural Key Differentiation: N-(Oxan-4-yl) vs. N-(Pyrimidin-2-yl) in Ethenesulfonamide Endothelin Antagonists

The target compound uniquely features an N-(oxan-4-yl) (tetrahydropyran-4-yl) substituent, whereas the prototypical ETA-selective ethenesulfonamide antagonists (e.g., ambrisentan and the 1a series) employ a pyrimidin-2-yl or methoxy-substituted aromatic ring [1]. This structural divergence alters the steric and electronic environment around the sulfonamide nitrogen, which in the 1a series was shown to critically influence ETA selectivity (IC50 = 2.2 nM for the optimal compound vs. >100 nM for less-substituted analogs) [1]. No quantitative binding or functional data for the oxan-4-yl analog have been reported, limiting direct potency comparison.

Endothelin receptor antagonist Structural differentiation Ethenesulfonamide scaffold

Lipophilicity Modulation: Introduction of N-(2,2,2-Trifluoroethyl) Group

The N-(2,2,2-trifluoroethyl) group in the target compound replaces the typical N–H or N-alkyl substituents found in earlier ethenesulfonamide ETA antagonists [1]. In a related sulfonamide series, the introduction of a trifluoroethyl group increased logD by ~1.0–1.5 units and improved metabolic stability in human liver microsomes (t1/2 >60 min vs. <30 min for the N–H analog) [2]. For compound 1428381-90-1, calculated logP values (ALogP) indicate a moderate lipophilicity increase relative to the des-trifluoroethyl analogs, though experimental logD and microsomal stability data are not publicly available.

Lipophilicity Metabolic stability Trifluoroethyl effect

Purity and Sourcing Consistency: Batch-to-Batch Reproducibility

Supplier analytical certificates indicate that 1428381-90-1 is consistently manufactured at ≥95% purity (typical 95–98%) with confirmatory identity testing by 1H NMR and LC-MS . This contrasts with earlier ethenesulfonamide research compounds that often required in-house synthesis with variable yields (40–70%) and purity [1]. The availability of a pre-validated reference standard reduces lead-time variability for assay development.

Purity Quality control Research chemical

Recommended Application Scenarios for 1428381-90-1 (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide


Endothelin Receptor Tool Compound for SAR Expansion

Use as a structurally novel ethenesulfonamide probe to explore the SAR consequences of replacing the pyrimidine ring with an oxan-4-yl group. The compound can serve as a reference for computational docking studies and in vitro binding assays aimed at identifying new ETA/ETB selectivity determinants [1].

Metabolic Stability Screening Panel

Include in a panel of trifluoroethyl-containing sulfonamides to quantify the impact of the trifluoroethyl group on microsomal stability and CYP inhibition, referencing class-level findings that predict enhanced metabolic stability relative to non-fluorinated analogs [1][2].

Physicochemical Property Benchmarking

Utilize the compound's measured logD, solubility, and permeability data (once generated) to benchmark the effects of combining an oxan-4-yl and a trifluoroethyl group on the ethenesulfonamide scaffold, providing a reference for design of CNS-penetrant or peripherally restricted endothelin antagonists [1].

Quote Request

Request a Quote for (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.